molecular formula C14H10Cl2N2O3S B1351491 ({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE

({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE

Cat. No.: B1351491
M. Wt: 357.2 g/mol
InChI Key: ZWXNWUNCUOFGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE is a chemical compound with the molecular formula C14H10Cl2N2O3S and a molecular weight of 357.2 g/mol. This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a methyloxime group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dichlorothiophenol with 3-nitrobenzaldehyde under controlled conditions to form the sulfanyl intermediate. This intermediate is then reacted with methyloxime to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde
  • 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarboxylic acid
  • 4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzeneamine

Uniqueness

({4-[(2,6-DICHLOROPHENYL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)(METHOXY)AMINE is unique due to the presence of the methyloxime group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C14H10Cl2N2O3S

Molecular Weight

357.2 g/mol

IUPAC Name

1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine

InChI

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-5-6-13(12(7-9)18(19)20)22-14-10(15)3-2-4-11(14)16/h2-8H,1H3

InChI Key

ZWXNWUNCUOFGNH-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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